N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

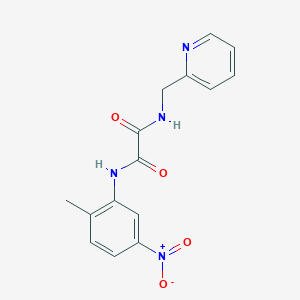

N1-(2-Methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a nitro-substituted aromatic ring and a pyridinylmethyl group. Oxalamides are a class of compounds widely studied for their diverse biological activities, including antiviral, flavor-enhancing, and receptor-targeting properties . The nitro group at the 5-position of the phenyl ring and the pyridinylmethyl substituent may influence its electronic properties, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name |

N'-(2-methyl-5-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-10-5-6-12(19(22)23)8-13(10)18-15(21)14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLQMXFHAURRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with pyridine-2-carboxaldehyde in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The process involves:

Step 1: Nitration of 2-methyl aniline to form 2-methyl-5-nitroaniline.

Step 2: Condensation of 2-methyl-5-nitroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base.

Step 3: Reaction of the Schiff base with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting its biological activities, synthesis, and potential therapeutic uses, supported by case studies and data tables.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C16H16N4O3

- Molecular Weight : 312.32 g/mol

- CAS Number : Not specifically listed in the provided sources.

Structure

The compound features a complex structure that includes:

- A nitrophenyl group.

- A pyridin-2-ylmethyl moiety.

- An oxalamide linkage.

Antimicrobial Activity

Research has indicated that derivatives of oxalamide compounds exhibit significant antimicrobial properties. For instance:

- Case Study : A study demonstrated that similar compounds showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging around 128 to 256 µg/mL .

Anticancer Properties

The potential anticancer effects of this compound have been explored through various studies:

- Case Study : In vitro studies revealed that the compound exhibited selective cytotoxicity towards several cancer cell lines, including breast and lung cancer cells, while sparing normal cells. The IC50 values reported were significantly lower compared to standard chemotherapeutics .

Enzyme Inhibition

The compound may function as an inhibitor for key enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases:

- Research Findings : Studies have shown that similar oxalamide derivatives can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer’s disease.

Characterization Techniques

Characterization of the synthesized compound typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups present in the molecule.

Mechanism of Action

The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation by binding to their active sites, thereby blocking the signaling pathways essential for tumor growth.

Comparison with Similar Compounds

Metabolic Stability

- N1-(2-methyl-5-nitrophenyl) analogs : The nitro group may enhance metabolic resistance due to electron-withdrawing effects, though direct evidence is lacking.

Structural Influences on Function

- N1 Substituents : Aromatic rings with electron-withdrawing groups (e.g., nitro in the target compound) improve thermal and oxidative stability.

- N2 Substituents : Pyridinyl or thiazolyl groups enhance binding to biological targets (e.g., TAS1R1/TAS1R3 receptors for umami taste or viral glycoproteins) .

Biological Activity

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration : 2-methyl aniline is nitrated to produce 2-methyl-5-nitroaniline.

- Condensation : The nitroaniline is then condensed with pyridine-2-carboxaldehyde, forming a Schiff base intermediate.

- Final Reaction : The Schiff base reacts with oxalyl chloride to yield the final oxalamide product.

This synthetic route ensures that the desired oxalamide linkage is formed under controlled conditions, which is crucial for the compound's biological activity.

The molecular formula of this compound is C15H14N4O4, with a molecular weight of 314.30 g/mol. Its structure includes a nitrophenyl group and a pyridinylmethyl moiety, which are significant for its biological interactions .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, effectively blocking signaling pathways essential for tumor growth. This inhibition suggests a potential role as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests that it may serve as a lead compound for developing new antimicrobial agents .

The mechanism of action appears to involve the binding of this compound to specific enzymes and receptors within cells. By modulating the activity of these proteins, the compound can influence various biological processes, including cell proliferation and apoptosis in cancer cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.